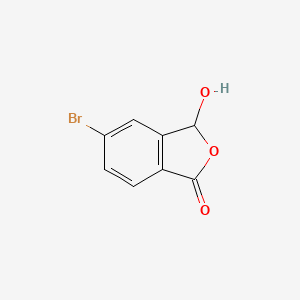

5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Description

Contextualization within the Isobenzofuranone Chemical Class

5-bromo-3-hydroxy-3H-isobenzofuran-1-one belongs to the isobenzofuranone chemical class, a group of compounds also commonly referred to as phthalides. nih.gov The fundamental structure of these molecules features a benzene (B151609) ring fused to a γ-lactone ring. nih.gov This core structure is present in numerous natural products, particularly in various plant genera and fungi. nih.gov

Isobenzofuranones, as a class, are recognized for their diverse and significant biological activities. mdpi.comnih.gov Scientific investigations have revealed their potential in a wide array of therapeutic areas. For instance, different derivatives of the isobenzofuranone scaffold have demonstrated properties such as being antioxidants, antifungals, and having anti-platelet and anticonvulsant activities. mdpi.com Furthermore, research has highlighted their potential as antimicrobial, antidepressant, and antiproliferative agents. imjst.orgnih.gov The versatility of the isobenzofuranone structure makes it a valuable building block in organic synthesis for creating more complex, biologically active molecules. nih.gov

| Property | Description | Significance |

|---|---|---|

| Core Structure | Aromatic benzene ring fused to a γ-lactone ring. | Provides a stable scaffold for various chemical modifications. |

| Natural Occurrence | Found in a variety of plants and fungi. nih.gov | Indicates a long history of interaction with biological systems. |

| Biological Activities | Includes antimicrobial, antioxidant, antifungal, and antiproliferative properties. mdpi.comnih.govimjst.org | Highlights the therapeutic potential of this chemical class. |

| Synthetic Utility | Serves as a key intermediate in the synthesis of complex natural products and pharmaceuticals. nih.gov | Demonstrates its importance in medicinal chemistry and drug discovery. |

Structural Significance and Research Interest in Brominated Hydroxy Phthalides

The specific structure of this compound, which is a brominated hydroxy phthalide (B148349), is of particular interest to researchers. The introduction of a bromine atom into a molecule is a recognized strategy in drug design. ump.edu.pl Halogenation can significantly influence a compound's physicochemical properties, such as its lipophilicity, which in turn can affect its pharmacokinetic profile. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in how a molecule binds to its biological target. ump.edu.pl

The presence of both a bromine atom and a hydroxyl group on the phthalide scaffold creates a molecule with distinct reactive sites. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing the molecule's interaction with biological macromolecules. Research into hydroxy phthalides has shown they are an important category of natural chemicals found in plants. nih.gov The combination of these functional groups on the isobenzofuranone core makes brominated hydroxy phthalides like this compound attractive targets for medicinal chemistry research. ontosight.aiontosight.ai The reactivity imparted by the bromine atom makes these compounds versatile intermediates for the synthesis of more complex molecules. ontosight.ai

| Attribute | Detail |

|---|---|

| Compound Name | This compound |

| Chemical Class | Brominated Hydroxy Phthalide (Isobenzofuranone) |

| Key Functional Groups | Bromine atom, Hydroxyl group, Lactone ring |

| Significance of Bromine | Influences reactivity, lipophilicity, and potential for halogen bonding. ump.edu.pl |

| Significance of Hydroxyl Group | Acts as a hydrogen bond donor/acceptor, potentially enhancing biological interactions. nih.gov |

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and related brominated phthalides is primarily focused on their utility as synthetic intermediates in the development of new pharmaceutical agents. The strategic placement of the bromine atom allows for further chemical modifications, enabling the synthesis of a variety of derivatives.

A notable example of the importance of this class of compounds is the use of 5-bromophthalide (B15269) as a starting material in the synthesis of citalopram, a well-known antidepressant. manipal.eduresearchgate.net This underscores the role of brominated isobenzofuranones as key building blocks in the pharmaceutical industry.

While specific, large-scale research dedicated solely to this compound is not extensively documented in publicly available literature, the broader research on functionalized isobenzofuranones provides a clear indication of its potential research trajectories. These include:

Synthesis of Novel Bioactive Molecules: Its structure serves as a template for the creation of new compounds with potential therapeutic applications, leveraging the known biological activities of the isobenzofuranone core. mdpi.comnih.gov

Medicinal Chemistry Studies: Investigations into how the bromine and hydroxyl groups influence the biological activity of the phthalide scaffold, aiming to develop more potent and selective drugs. ontosight.ai

Development of New Synthetic Methodologies: Exploring new and efficient ways to synthesize and functionalize brominated hydroxy phthalides to expand their utility in organic chemistry. researchgate.net

The existing body of research on isobenzofuranones and the strategic importance of halogenated compounds in drug discovery suggest that this compound will continue to be a valuable compound in the field of chemical and pharmaceutical sciences.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPAMEIHXKSDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557783 | |

| Record name | 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102126-71-6 | |

| Record name | 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 3 Hydroxy 3h Isobenzofuran 1 One and Analogous Structures

Direct Synthesis Routes to 5-Bromo-3-hydroxy-3H-isobenzofuran-1-one

Direct synthesis of the target compound involves the strategic introduction of bromine and hydroxyl functional groups onto a pre-existing isobenzofuranone core or the formation of the lactone ring from a suitably substituted precursor.

Strategies for Bromination and Hydroxylation of Isobenzofuranone Precursors

The synthesis of 3-hydroxyisobenzofuranones, also known as phthalides or lactols, can be achieved through several pathways, often involving the reduction of more oxidized precursors. For instance, phthalic anhydrides can be reduced to the corresponding 3-hydroxyphthalide. While sodium borohydride (B1222165) is known to reduce anhydrides, the yields can be low, and purification can be challenging due to the formation of byproducts like phthalic acid. researchgate.net A key intermediate for the target compound is 3-bromophthalide (B1266435). This can be prepared efficiently by the direct bromination of phthalide (B148349) (1(3H)-isobenzofuranone) using N-bromosuccinimide (NBS) in carbon tetrachloride, initiated by light. This modified Wohl-Ziegler reaction can be completed in 3-4 hours with yields of 75-81%. orgsyn.org

Table 1: Synthesis of 3-Bromophthalide via Wohl-Ziegler Reaction

| Reactants | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Phthalide | N-bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux, 100W light bulb, 30 min | 75-81% |

Facile Lactone Ring Formation in Substituted Cyclohexane (B81311) Derivatives

An interesting and facile route to a saturated analogue, 5-bromo-6-hydroxyhexahydroisobenzofuran-1(3H)one, involves an unexpected rearrangement and lactonization from a substituted cyclohexane derivative. researchgate.netresearchgate.net The synthesis starts with a 1,6-disubstituted cyclohexene (B86901) carboxamide. When this precursor is subjected to bromination, a rearrangement product is formed. A key feature of this reaction is the unexpected and facile formation of the five-membered lactone ring, which occurs alongside the incorporation of a halohydrin into the molecule even in an anhydrous medium. researchgate.net This demonstrates a powerful method for constructing the core isobenzofuranone ring system from non-aromatic precursors.

Derivatization from Related Phthalide Scaffolds

Another major approach involves the chemical modification of related heterocyclic structures, such as isoindole-diones and other brominated isobenzofuranones.

Reduction and Functionalization of Tetrahydro-1H-isoindole-1,3(2H)-dione

A significant synthetic pathway to analogues of the target compound begins with the reduction of tetrahydro-1H-isoindole-1,3(2H)-dione. This starting material can be reduced using sodium borohydride (NaBH₄) to yield a carboxamide containing three functional groups. researchgate.netresearchgate.net This reduced and functionalized intermediate serves as a versatile precursor for subsequent reactions. Bromination of this specific carboxamide leads to an interesting rearrangement that forms a hexa-hydroisobenzofuran-1(3H)iliden)methanaminium salt. The exact configuration of this product has been confirmed by X-ray analysis. researchgate.net This pathway highlights the utility of isoindolediones as synthons for complex isobenzofuranone structures.

Table 2: Key Transformation from Isoindoledione Derivative

| Starting Material | Reagent | Intermediate Product | Subsequent Reaction | Final Product Analogue |

|---|---|---|---|---|

| Tetrahydro-1H-isoindole-1,3(2H)-dione | NaBH₄ | Cyclohexene carboxamide | Bromination, Rearrangement | Hexa-hydroisobenzofuran-1(3H)iliden)methanaminium salt |

Synthesis via Hydrolysis of Brominated Isobenzofuranone Derivatives

The final step in synthesizing a 3-hydroxy isobenzofuranone can be the hydrolysis of a suitable precursor, such as a 3-halo derivative. 3-Bromophthalide is a stable compound that can be synthesized and isolated. orgsyn.orgontosight.ai The hydrolysis of crude 3-bromophthalide is reported to yield phthalaldehydic acid. orgsyn.org Phthalaldehydic acid is the ring-opened tautomer of 3-hydroxy-3H-isobenzofuran-1-one. In solution, these two forms exist in equilibrium. Therefore, the controlled hydrolysis of a 5-bromo substituted 3-bromophthalide represents a direct synthetic route to the target compound, this compound. The presence of the bromine atom at the 3-position makes the compound susceptible to nucleophilic substitution, including hydrolysis. ontosight.ai

Emerging Synthetic Approaches to Isobenzofuranones and Their Analogues

Modern organic synthesis has introduced several novel methods for constructing the isobenzofuranone core. One efficient, one-step method involves the conversion of o-alkylbenzoic acids into phthalides using a combination of sodium bromate (B103136) (NaBrO₃) and sodium bisulfite (NaHSO₃) in a two-phase system. nih.gov This approach provides a direct route from simple benzoic acid derivatives.

Another environmentally benign approach is the oxidation of indane derivatives using molecular oxygen in subcritical water. This method avoids the need for catalysts and provides a simple, one-step procedure for creating substituted isobenzofuran-1(3H)-ones. researchgate.net Furthermore, rearrangement strategies involving chalcone (B49325) derivatives have been developed to selectively synthesize 3-acylbenzofurans, which are structurally related to the isobenzofuranone class. nih.gov These emerging techniques offer advantages in terms of efficiency, environmental impact, and the ability to generate diverse analogues.

One-Pot Condensation and Oxidative Cleavage Strategies for Spiro-isobenzofuran Compounds

A highly efficient one-pot synthetic route has been developed for creating complex spiro-isobenzofuran compounds, which share the core isobenzofuranone structure. nih.govacs.orgnih.gov This methodology involves a sequential condensation reaction followed by an oxidative cleavage step, performed under mild conditions. nih.govnih.gov

The process begins with the condensation of ninhydrin (B49086) with either 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones. nih.gov This initial step is typically carried out in acetic acid at temperatures ranging from 50 to 100 °C. acs.org Following the condensation, an oxidative cleavage of the resulting vicinal diols is induced by adding an oxidizing agent like periodic acid (H₅IO₆) at room temperature. nih.govacs.org This sequence efficiently yields various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones and other related spiro compounds in good to high yields. nih.gov The entire two-step reaction is conveniently performed in a single pot, and the products often precipitate from the reaction mixture, simplifying purification. acs.org

This strategy's effectiveness has been demonstrated with a range of 4-(alkyl/arylamino)naphthalene-1,2-diones, consistently completing within a few hours. acs.org The resulting spiro compounds can be further modified; for instance, condensation with 1,2-diamines can produce new spiro-isobenzofuran compounds containing phenazine (B1670421) rings. nih.govacs.orgnih.gov

| Starting Materials | Key Reagents & Conditions | Product Type | Reported Yields |

|---|---|---|---|

| Ninhydrin + 4-(Alkyl/arylamino)naphthalene-1,2-diones | 1. Acetic Acid, 70–100 °C 2. H₅IO₆, Room Temp. | Spiro[benzo[g]indole-2,1′-isobenzofuran] derivatives | Good to High |

| Ninhydrin + 2-(Alkyl/arylamino)naphthalene-1,4-diones | 1. Acetic Acid, 50 °C 2. H₅IO₆, Room Temp. | Spiro[benzo[f]indole-2,1′-isobenzofuran] derivatives | Good to High |

| Spiro[benzo[g]indole-2,1′-isobenzofuran]-tetraones + 1,2-Aryldiamines | Acetic Acid, Stirred for 1h | Spiro[benzo[a]pyrrolo[2,3-c]phenazine-2,1′-isobenzofuran] derivatives | High |

Catalytic Cycloisomerization for Isobenzofuranone Formation

Catalytic cycloisomerization represents another powerful strategy for constructing the isobenzofuranone framework. This approach involves the intramolecular cyclization of a suitably functionalized precursor, often an acylbenzoic acid, guided by a catalyst. Both acid/base and transition metal catalysts have been effectively employed.

An acid/base-steered cascade cyclization provides a versatile route to isobenzofuranone derivatives. mdpi.com In this method, 2-acylbenzoic acids react with isatoic anhydrides, where the choice of catalyst dictates the final product. mdpi.com In the presence of a base like sodium carbonate (Na₂CO₃), the reaction proceeds through cyclization of the 2-acylbenzoic acid and nucleophilic ring-opening of the isatoic anhydride (B1165640) to furnish 3-substituted isobenzofuranones with high efficiency. mdpi.com Conversely, using an acid catalyst such as p-toluenesulfonic acid (TsOH) promotes a subsequent series of reactions, including intramolecular rearrangement and further cyclization, to yield more complex isoindolobenzoxazinones. mdpi.com

Transition metal catalysis also offers efficient pathways. For instance, rhodium(III)-catalyzed reactions of benzoic acids with acrylates in water can produce diverse phthalide derivatives. researchgate.net This process involves the direct functionalization of a C-H bond, followed by β-hydride elimination and an intramolecular Michael addition. researchgate.net Similarly, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes provide a method with high atom economy for synthesizing substituted benzene (B151609) rings, which can be precursors to the isobenzofuranone structure. researchgate.net

| Catalytic System | Precursors | Reaction Type | Product |

|---|---|---|---|

| Na₂CO₃ (Base) | 2-Acylbenzoic acids + Isatoic anhydrides | Cascade Cyclization / Ring-Opening | Isobenzofuranone derivatives mdpi.com |

| p-Toluenesulfonic acid (Acid) | 2-Acylbenzoic acids + Isatoic anhydrides | Cascade Cyclization / Rearrangement | Isoindolobenzoxazinones mdpi.com |

| Rhodium(III) complexes | Benzoic acids + Acrylates | C-H Functionalization / Michael Addition | Phthalide derivatives researchgate.net |

| Cobalt(I) complexes | 1,6-Diynes + Alkynes | [2+2+2] Cycloaddition | Substituted benzenes (precursors) researchgate.net |

Regioselective Alkylation and Substitution Reactions in Related Phthalide Systems

Once the core phthalide (isobenzofuranone) ring system is formed, regioselective alkylation and substitution reactions are crucial for introducing specific functional groups, such as the bromo-substituent in 5-bromophthalide (B15269). manipal.edu These reactions allow for precise modification of the aromatic ring and the lactone moiety.

Ruthenium-catalyzed meta-C−H bond alkylation has been developed for aromatics with N-directing groups, using epoxides as the alkylating agents. nih.gov This method provides excellent regioselectivity on the aromatic ring, allowing for functionalization at the meta position, which is traditionally difficult to achieve. nih.gov The reaction also shows high selectivity in the cleavage of the epoxide, exclusively breaking the benzylic C-O bond. nih.gov

For modifications at the C-3 position of the phthalide, catalytic asymmetric allylic alkylation has proven effective. Using Morita–Baylis–Hillman (MBH) carbonates as reagents, chiral 3,3-disubstituted phthalides can be synthesized with high enantioselectivity. acs.org The regioselectivity of this alkylation (γ- versus β-selective) can be controlled by the choice of catalyst, such as bifunctional chiral phosphines or multifunctional tertiary amine–thioureas. acs.org

Furthermore, synergistic dual catalytic systems, such as a domino Cu/Ag combination, have been used for the regioselective derivatization of phthalides. acs.org This approach enables the efficient synthesis of functionalized 3-amido and 3-indolyl phthalides through selective C–C, C–N, or C–O bond formations under mild, step-economic conditions. acs.org

| Reaction Type | Catalyst/Reagent | Site of Functionalization | Key Features |

|---|---|---|---|

| meta-C-H Alkylation | Ruthenium Catalyst / Epoxides | meta position of aromatic ring | High regioselectivity for meta position; selective epoxide opening. nih.gov |

| Asymmetric Allylic Alkylation | Chiral Phosphines or Amine-Thioureas / MBH Carbonates | C-3 position of lactone ring | Creates chiral 3,3-disubstituted phthalides; catalyst-controlled regioselectivity. acs.org |

| Regioselective Cyclization | Synergistic Cu/Ag Catalysts | C-3 position of lactone ring | Forms 3-amido and 3-indolyl phthalides via C-C/C-N/C-O bond formation. acs.org |

| Friedel–Crafts Alkylation | Lewis Acids (e.g., AlCl₃, InCl₃) / Alcohols | Aromatic ring | Classic method for introducing alkyl groups onto arenes. beilstein-journals.org |

Mechanistic Chemistry and Chemical Reactivity of 5 Bromo 3 Hydroxy 3h Isobenzofuran 1 One

Investigation of Reaction Mechanisms for Functional Group Transformations on the Isobenzofuranone Core

The reactivity of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one is largely dictated by the chemistry of its hydroxyl and bromo functionalities. These groups allow for a variety of transformations, converting the molecule into a range of derivatives.

Reactions of the Hydroxyl Group: The hydroxyl group at the 3-position, being part of a hemiacetal, is particularly reactive.

Esterification: In the presence of an acid catalyst, the hydroxyl group can react with carboxylic acids or their derivatives (like anhydrides) to form esters. The mechanism, analogous to the Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the hydroxyl group of the isobenzofuranone. Subsequent proton transfers and the elimination of a water molecule yield the corresponding ester. The reaction is reversible, and its equilibrium can be shifted towards the product by removing water.

Oxidation: The secondary alcohol of the lactol can be oxidized to a ketone, yielding the corresponding 5-bromo-isobenzofuran-1,3-dione. This transformation can be achieved using common oxidizing agents. The mechanism typically involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step to form the new carbonyl group.

Reactions of the Bromo Group: The bromine atom on the aromatic ring can be replaced through various substitution reactions, although this often requires specific catalytic conditions.

Nucleophilic Aromatic Substitution (SNAr): While the benzene (B151609) ring is generally electron-rich, the presence of the electron-withdrawing lactone functionality can facilitate nucleophilic aromatic substitution of the bromine atom, particularly if additional activating groups are present on the ring. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the bromide leaving group to restore aromaticity. wikipedia.orgnih.govlibretexts.org

Electrophilic and Nucleophilic Reaction Pathways at the Isobenzofuranone Core

The isobenzofuranone core of this compound possesses sites susceptible to both electrophilic and nucleophilic attack.

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon of the lactone is electrophilic and can be attacked by nucleophiles. Under basic conditions, this can lead to the hydrolysis of the ester bond and opening of the lactone ring. The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide, which subsequently abstracts a proton to yield a carboxylate and an alcohol. Under acidic conditions, the hydrolysis is reversible and proceeds through the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.comlibretexts.org

Intramolecular Rearrangements and Tautomeric Equilibria in this compound Systems

A key feature of 3-hydroxyisobenzofuran-1-ones is their existence in equilibrium with their open-chain tautomer, a 2-acylbenzoic acid. This phenomenon is a classic example of ring-chain tautomerism.

In the case of this compound, the cyclic lactol form is in equilibrium with the open-chain 5-bromo-2-formylbenzoic acid. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many cases, the cyclic form is thermodynamically more stable and predominates. The interconversion between the two tautomers can be catalyzed by either acid or base. This equilibrium is significant as the reactivity of the molecule can be interpreted in terms of either tautomer. For instance, reactions with certain nucleophiles might proceed through the open-chain aldehyde form.

Reactivity and Stability under Diverse Synthetic Conditions

The stability and reactivity of this compound are highly dependent on the reaction conditions.

Under acidic conditions , the lactone is relatively stable, but the hemiacetal hydroxyl group can be protonated, making it a good leaving group and facilitating substitution reactions at the C-3 position. Acid-catalyzed hydrolysis of the lactone can occur, but it is a reversible process. libretexts.org

Under basic conditions , the compound is more prone to degradation. The lactone can undergo irreversible hydrolysis due to the formation of a resonance-stabilized carboxylate anion, which drives the reaction to completion. libretexts.orgviu.ca The acidity of the hydroxyl proton is also enhanced, allowing for deprotonation and subsequent reactions of the resulting alkoxide.

The following table summarizes the expected reactivity of this compound under different conditions, based on the general principles of its functional groups.

| Condition | Reagent/Environment | Expected Reaction/Behavior | Mechanistic Pathway |

| Acidic | H₂O / H⁺, heat | Reversible hydrolysis of lactone to 5-bromo-2-formylbenzoic acid | Acid-catalyzed ester hydrolysis |

| R'OH / H⁺ | Esterification/Etherification at C3-OH | Acid-catalyzed substitution | |

| HNO₃ / H₂SO₄ | Nitration of the aromatic ring | Electrophilic Aromatic Substitution | |

| Basic | NaOH / H₂O, heat | Irreversible hydrolysis of lactone | Base-catalyzed ester hydrolysis (saponification) |

| NaH, R'X | Deprotonation of C3-OH followed by etherification | Williamson ether synthesis-type | |

| Strong Nucleophile (e.g., NaNH₂) | Potential Nucleophilic Aromatic Substitution of Br | SNAr or Elimination-Addition (Benzyne) | |

| Neutral | Mild Oxidizing Agent (e.g., PCC) | Oxidation of C3-OH to ketone | Oxidation of secondary alcohol |

| Heat | Potential for tautomeric equilibrium shift | Ring-chain tautomerism |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Hydroxy 3h Isobenzofuran 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) atoms in 5-bromo-3-hydroxy-3H-isobenzofuran-1-one. While direct experimental data for this specific compound is not widely published, a detailed prediction of its NMR spectra can be formulated based on its structural features and data from analogous compounds such as 3-hydroxyisobenzofuran-1-one and 5-bromophthalide (B15269).

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C3 position, and the hydroxyl proton. The three aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The bromine atom at C5 influences the electronic environment, leading to predictable splitting patterns. The proton at C4 would likely appear as a doublet, coupled to the C6 proton. The C6 proton would be a doublet of doublets, coupled to both C4 and C7 protons, and the C7 proton would appear as a doublet, coupled to the C6 proton. The methine proton on C3, being attached to both an oxygen atom and the aromatic ring, is expected to resonate around δ 6.0-6.5 ppm. The hydroxyl proton signal would be a broad singlet, with its chemical shift being concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each carbon environment. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm. The C3 carbon, bonded to a hydroxyl group, would appear around δ 95-105 ppm. The aromatic carbons would resonate between δ 120-145 ppm, with the carbon atom directly bonded to the bromine (C5) showing a characteristic shift value.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| C1 (C=O) | - | ~168 | Carbonyl carbon, deshielded. |

| C3 (CH-OH) | ~6.2 | ~100 | Methine carbon attached to oxygen. |

| C3a | - | ~145 | Aromatic quaternary carbon. |

| C4 | ~7.8 (d) | ~128 | Aromatic CH. |

| C5 | - | ~125 | Aromatic carbon attached to Br. |

| C6 | ~7.7 (dd) | ~132 | Aromatic CH. |

| C7 | ~7.9 (d) | ~127 | Aromatic CH. |

| C7a | - | ~130 | Aromatic quaternary carbon. |

| OH | Variable (br s) | - | Chemical shift is solvent dependent. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands. A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the γ-lactone is confirmed by a strong, sharp absorption peak for the carbonyl (C=O) group stretch, typically appearing around 1740-1760 cm⁻¹. Other significant peaks include C-O stretching vibrations for the lactone and alcohol, and aromatic C-H and C=C stretching vibrations. The C-Br stretch is expected to appear in the fingerprint region, typically around 600-500 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | ~3300 (broad) |

| Lactone (C=O) | C=O stretch | ~1750 (strong, sharp) |

| Aromatic Ring | C=C stretch | ~1600, ~1475 |

| Ether (lactone) | C-O stretch | ~1250 |

| Bromo-Aromatic | C-Br stretch | ~560 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The isobenzofuranone core contains a benzene (B151609) ring fused to a lactone, which constitutes the primary chromophore. The spectrum is expected to show absorptions corresponding to π→π* transitions of the aromatic system. Typically, phthalide (B148349) derivatives exhibit two main absorption bands in the UV region, one intense band around 230-240 nm and a second, less intense, structured band around 270-290 nm. The presence of the bromine atom and the hydroxyl group as auxochromes may cause a slight bathochromic (red) shift of these absorption maxima.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through its fragmentation pattern. The compound has a molecular formula of C₈H₅BrO₃, with a monoisotopic mass of approximately 227.94 g/mol . A key feature in the mass spectrum is the presence of two peaks for the molecular ion ([M]⁺• and [M+2]⁺•) in a roughly 1:1 ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion is expected to proceed through several key pathways. A common fragmentation for alcohols is the loss of a water molecule (H₂O), leading to a significant [M-18]⁺• peak. Another expected fragmentation is the loss of a carbon monoxide (CO) molecule from the lactone ring, resulting in an [M-28]⁺• ion. Subsequent fragmentations could involve the loss of the bromine atom or further cleavage of the ring system.

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Notes |

| 228/230 | [C₈H₅BrO₃]⁺• | Molecular ion (M/M+2) |

| 210/212 | [C₈H₃BrO₂]⁺• | Loss of H₂O |

| 200/202 | [C₇H₅BrO₂]⁺• | Loss of CO |

| 121 | [C₇H₅O₂]⁺ | Loss of Br and CO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Analysis for Solid-State Structure Determination of this compound and Analogues

Conformational Analysis and Stereochemical Aspects of Isobenzofuranone Derivatives

The stereochemistry of this compound is centered on the C3 carbon atom. Since it is bonded to four different groups (a hydroxyl group, a hydrogen atom, the C3a carbon of the aromatic ring, and the C1-lactone oxygen), C3 is a chiral center. Therefore, the compound can exist as a pair of enantiomers: (R)-5-bromo-3-hydroxy-3H-isobenzofuran-1-one and (S)-5-bromo-3-hydroxy-3H-isobenzofuran-1-one. Unless synthesized via a stereospecific route or resolved, the compound exists as a racemic mixture.

A crucial chemical property of 3-hydroxyisobenzofuran-1-ones is their existence in a tautomeric equilibrium with their open-chain aldehyde form. researchgate.net In this case, this compound (the cyclic lactol form) is in equilibrium with 4-bromo-2-formylbenzoic acid (the open-chain aldehyde-acid form). researchgate.net This phenomenon is known as ring-chain tautomerism. The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature. In many cases, the cyclic lactol form is more stable and predominates, especially in the solid state and in non-polar solvents. The fused ring system of the isobenzofuranone core is rigid, allowing for very limited conformational flexibility beyond the orientation of the C3-hydroxyl group.

Computational and Theoretical Investigations of 5 Bromo 3 Hydroxy 3h Isobenzofuran 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fu-berlin.demdpi.comresearchgate.net It is widely applied in organic chemistry to predict molecular properties, including geometries, conformational energies, and thermodynamic properties. fu-berlin.denumberanalytics.com For a molecule like 5-bromo-3-hydroxy-3H-isobenzofuran-1-one, DFT calculations would be the initial step in any computational analysis.

The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. This involves calculating the forces on each atom and minimizing them until a stationary point on the potential energy surface is reached. The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results. fu-berlin.de Studies on related benzofuran (B130515) and isobenzofuranone derivatives have successfully employed DFT to determine optimized geometries, bond lengths, and bond angles that are in good agreement with experimental data where available. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and atomic charges, which provide insight into the molecule's polarity and potential sites for intermolecular interactions. For the isobenzofuranone core, DFT helps in understanding how substituents, such as the bromine atom and hydroxyl group in the target molecule, influence the electronic properties of the entire structure.

Illustrative Data Table 1: Optimized Geometrical Parameters for an Isobenzofuranone Derivative (Hypothetical Data)

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual calculated values for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (lactone) | 1.36 Å |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-OH | 1.43 Å |

| Bond Angle | O-C=O | 125.5° |

| Bond Angle | C-O-C (lactone) | 109.8° |

| Dihedral Angle | C-C-C-Br | 179.5° |

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly using DFT, are instrumental in exploring the reactivity of molecules by mapping out reaction pathways. mdpi.com This involves calculating the energetics of reactions, including the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in reaction kinetics.

For this compound, such calculations could elucidate the mechanisms of reactions it might undergo. For example, the hydroxyl group could be a site for oxidation, or the bromine atom could participate in nucleophilic substitution reactions. Quantum chemical methods can model these potential transformations, identify the transition state structures, and calculate the associated energy barriers. A study on the bromination of allylaryls utilized DFT to predict reaction intermediates and free energy changes, showcasing the power of these methods in understanding reaction mechanisms involving bromine. mdpi.com By mapping the potential energy surface, researchers can predict the most likely reaction products and understand the selectivity of chemical processes.

Illustrative Data Table 2: Calculated Reaction Energetics for a Hypothetical Reaction (Hypothetical Data)

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual calculated values for this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -15.7 |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are two key concepts derived from computational chemistry that help in predicting molecular reactivity. uni-muenchen.delibretexts.org

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other charged species. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and the hydroxyl oxygen, indicating these are sites for interaction with electrophiles or hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com Analysis of the HOMO and LUMO shapes and energies for the target molecule would provide insights into its charge-transfer properties and its behavior in pericyclic reactions and interactions with other molecules. wikipedia.orgnumberanalytics.com

Illustrative Data Table 3: Frontier Molecular Orbital Energies for an Isobenzofuranone Derivative (Hypothetical Data)

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual calculated values for this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily located on the benzene (B151609) ring and oxygen atoms. |

| LUMO | -1.72 | Primarily located on the carbonyl group and benzene ring. |

| HOMO-LUMO Gap | 5.13 | Indicates moderate chemical stability. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational analysis is a technique used to predict the infrared (IR) and Raman spectra of a molecule. core.ac.ukcanterbury.ac.nz After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic displacements. The results are a set of vibrational modes and their corresponding frequencies.

These calculated frequencies can be correlated with experimental IR and Raman spectra, serving as a powerful tool for structural elucidation. canterbury.ac.nz Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for precise assignment of the absorption bands in an experimental spectrum. For this compound, this analysis would predict characteristic frequencies for key functional groups, such as the C=O stretch of the lactone, the O-H stretch of the hydroxyl group, the C-Br stretch, and various vibrations of the aromatic ring. Theoretical spectra generated through methods like DFT have become standard for aiding the interpretation of experimental vibrational data. royalsocietypublishing.org

Illustrative Data Table 4: Selected Calculated Vibrational Frequencies for an Isobenzofuranone Derivative (Hypothetical Data)

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual calculated values for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description of Motion |

| ν(O-H) | 3450 | O-H bond stretching |

| ν(C=O) | 1765 | Carbonyl bond stretching |

| ν(C-Br) | 680 | C-Br bond stretching |

| Aromatic ν(C-H) | 3080 | Aromatic C-H stretching |

| Aromatic δ(C-C) | 1605 | Aromatic ring in-plane bending |

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijsrtjournal.comnih.goviaanalysis.com It has become an indispensable tool in structure-based drug design for identifying and optimizing potential drug candidates. nih.govresearchgate.net

The process involves two main components: a search algorithm that generates various possible binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each pose. nih.goviaanalysis.com While no specific molecular docking studies for this compound have been reported, the isobenzofuran-1(3H)-one scaffold has been investigated as a potential inhibitor for enzymes like tyrosinase. In such studies, docking simulations help to understand how these molecules fit into the enzyme's active site and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for their biological activity. A docking study of this compound against a relevant biological target would involve predicting its binding mode and affinity, providing a rationale for its potential therapeutic effects and guiding further chemical modifications to improve potency.

Illustrative Data Table 5: Molecular Docking Results for an Isobenzofuranone Derivative with a Target Protein (Hypothetical Data)

Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual calculated values for this compound.

| Parameter | Value/Description |

| Target Protein | Example Kinase XYZ |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interacting Residues | LYS-78, GLU-95, PHE-150 |

| Type of Interactions | Hydrogen bond with GLU-95, Pi-Pi stacking with PHE-150 |

Synthesis and Academic Significance of Derivatives and Analogues of 5 Bromo 3 Hydroxy 3h Isobenzofuran 1 One

Design and Synthesis of Brominated Isobenzofuranone Analogues with Varied Substituents

The design of novel isobenzofuranone analogues often focuses on introducing a variety of substituents to modulate their chemical properties and biological activities. The synthesis of these compounds can be achieved through several established routes. One common method involves the DBU-promoted condensation of phthalaldehydic acids with 1,3-dicarbonyl compounds. mdpi.comresearchgate.net For brominated analogues, the synthesis can start from a pre-brominated precursor, such as 5-bromophthalide (B15269). researchgate.netresearchgate.net

The introduction of varied substituents can be accomplished by either modifying the phthalide (B148349) core itself or by using substituted reaction partners. For instance, condensing 5-bromo-2-formylbenzoic acid (the open-chain tautomer of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one) with a range of active methylene (B1212753) compounds allows for the installation of diverse functional groups at the C3 position. mdpi.com Furthermore, the aromatic ring can be substituted with various groups to explore structure-activity relationships. The synthesis of substituted benzofurans often involves multi-step reactions, including bromination of precursors, substitution with phenols, and subsequent cyclodehydration, highlighting a pathway to generate structural diversity. rsc.org

Below is a table illustrating synthetic strategies for generating diversity in brominated isobenzofuranone analogues.

| Starting Material | Reagent/Reaction Type | Resulting Substituent/Analogue | Purpose of Modification |

| This compound | 1,3-Diketones (e.g., Dimedone) / Condensation | C3-substituted dicarbonyl moiety | Explore C3 functionalization |

| Substituted Acetophenones | Polymer-supported Pyridinium Bromide Perbromide / Bromination | α-Bromoacetophenones | Intermediate for further coupling |

| α-Bromoacetophenones | Phenols / Substitution | α-Phenoxyacetophenones | Precursor to benzofuran (B130515) ring systems |

| 5-Bromophthalic Anhydride (B1165640) | Reducing Agents | 5-Bromophthalide | Core scaffold for further derivatization |

Functionalization Strategies for the Hydroxyl Group at C3 and the Bromo Substituent at C5

The chemical structure of this compound offers two primary sites for functionalization: the hydroxyl group at the C3 position and the bromo substituent at the C5 position.

Functionalization at the C3-Hydroxyl Group: The 3-hydroxy group is part of a hemiacetal, making it a reactive handle for introducing a wide array of substituents. A general and effective method for creating C3-functionalized phthalides is the condensation reaction between phthalaldehydic acids and various 1,3-dicarbonyl compounds, a reaction often catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.comresearchgate.net This reaction provides access to a series of derivatives functionalized at the C3 position. researchgate.netnih.gov Subsequent reactions, such as Hg(OAc)₂-mediated aromatization, can be used to prepare phenolic derivatives, which can then be further modified, for example, through acetylation using acetic anhydride and DMAP (4-Dimethylaminopyridine). mdpi.com

Functionalization at the C5-Bromo Substituent: The bromine atom at the C5 position significantly influences the molecule's reactivity and serves as a key functional group for synthetic elaboration. ontosight.ai As an aryl bromide, it is an excellent substrate for various palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the introduction of a wide range of functional groups, including alkyl, alkenyl, alkynyl, and aryl moieties, thereby enabling the synthesis of a large library of diverse analogues. The presence of the bromine atom is crucial for these transformations, which are fundamental in modern medicinal chemistry for scaffold diversification.

The following table summarizes key functionalization strategies for the title compound.

| Position | Reaction Type | Reagents | Resulting Moiety |

| C3-Hydroxyl | Condensation | 1,3-Dicarbonyls, DBU | C3-(Dicarbonyl)alkylidene |

| C3-Hydroxyl | Aromatization (of adducts) | Hg(OAc)₂ | C3-Aryl/Phenolic |

| C3-Hydroxyl | Acetylation (of phenolic adducts) | Ac₂O, DMAP | C3-Acetoxyphenyl |

| C5-Bromo | Suzuki Coupling | Arylboronic acids, Pd catalyst | C5-Aryl |

| C5-Bromo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | C5-Alkynyl |

| C5-Bromo | Heck Coupling | Alkenes, Pd catalyst | C5-Alkenyl |

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. mdpi.com This approach aims to produce compounds with improved affinity, better efficacy, or a dual mode of action by targeting multiple biological pathways simultaneously.

The this compound scaffold is an attractive candidate for inclusion in hybrid molecule design due to the established biological relevance of the phthalide class. nih.govnih.gov The functional handles at the C3 and C5 positions provide convenient points for covalent attachment to another bioactive molecule or pharmacophore via a suitable linker. For example, the C3-hydroxyl group can be used to form ester or ether linkages, while the C5-bromo position can be functionalized through cross-coupling reactions to introduce a linker connected to a second pharmacophore. The design of such hybrids allows researchers to combine the properties of the phthalide core with those of other established pharmacophores, such as quinones, to generate novel chemical entities. mdpi.com

Conceptual designs for hybrid molecules are presented in the table below.

| Phthalide Scaffold | Linkage Point | Linker Type | Example Second Pharmacophore | Design Rationale |

| 5-Bromo-isobenzofuranone | C3 | Ester or Ether | Naphthoquinone | Combining redox activity with phthalide core |

| 3-Hydroxy-isobenzofuranone | C5 (via C-C coupling) | Alkyl or Aryl | Quinolinedione | Creating dual-target agents |

| 5-Bromo-3-hydroxy-isobenzofuranone | C3 and/or C5 | Bifunctional Linker | Two distinct pharmacophores | Multi-target compound design |

Structural Diversity and Chemical Space Exploration within the Phthalide Class

Phthalides, also known as isobenzofuran-1(3H)-ones, represent a structurally diverse class of natural and synthetic compounds. researchgate.net In nature, they are found as secondary metabolites in several plant families, most notably the Apiaceae, as well as in some fungi and liverworts. nih.govnih.govacs.org The natural diversity of these compounds provides a foundation and inspiration for synthetic chemistry efforts aimed at exploring the chemical space of this scaffold.

The structural diversity of the phthalide class is extensive and includes:

Monomeric Phthalides : These are the basic phthalide structures with various substitution patterns on the aromatic ring and at the C3 position.

Dihydro and Tetrahydro Analogues : Reduced forms of the phthalide ring system are also found in nature. nih.gov

Dimeric Phthalides : These are complex structures formed by the dimerization of monomeric phthalide units. nih.govresearchgate.net

The exploration of the phthalide chemical space involves synthesizing analogues that mimic or expand upon this natural diversity. Chemical transformations such as oxidation, reduction, addition, and cycloaddition reactions have been used to create novel derivatives. nih.govresearchgate.net The use of phthalides as building blocks in organic synthesis has been well-established, allowing for the creation of more complex molecules like functionalized naphthalenes and anthracenes. researchgate.net This broad structural variety contributes to the wide range of biological activities observed for this class of compounds, making the phthalide scaffold a privileged structure in chemical biology and medicinal chemistry. nih.gov

The table below categorizes the structural diversity within the phthalide class.

| Category | Description | Example Compound Name |

| Simple Monomeric | Basic phthalide core with aromatic substitution. | 5-Bromophthalide |

| C3-Substituted | Functional groups attached at the C3 position. | 3-Butylphthalide |

| Unsaturated Side Chain | Presence of double or triple bonds in the C3 substituent. | (Z)-Ligustilide |

| Dihydro/Tetrahydro | Saturated or partially saturated lactone ring. | Senkyunolide A |

| Dimeric | Two phthalide units linked together. | Dimeric Phthalides |

Advanced Applications of 5 Bromo 3 Hydroxy 3h Isobenzofuran 1 One in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block in Heterocyclic Chemistry

5-Bromo-3-hydroxy-3H-isobenzofuran-1-one serves as a valuable building block in organic synthesis, primarily due to the strategic placement of its functional groups, which allows for diverse reactivity. The bromine atom on the aromatic ring is particularly significant, as it can readily participate in a variety of substitution and cross-coupling reactions, making the compound a versatile intermediate for creating more complex organic molecules. chemimpex.com

The reactivity of the compound can be harnessed through several synthetic strategies:

Nucleophilic Substitution: The bromo group can be displaced by various nucleophiles, such as amines or thiols, to introduce new functionalities onto the aromatic core.

Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions, like the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds by reacting the bromo-isobenzofuranone with aryl boronic acids, effectively attaching different aryl groups at the 5-position.

Protecting Group Chemistry: The hydroxyl group can be temporarily masked with protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, to prevent it from interfering with reactions targeting the bromine atom.

This multifunctionality allows for the stepwise and controlled construction of a wide array of heterocyclic derivatives, demonstrating its utility as a foundational scaffold in synthetic chemistry.

Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | Formation of C-N or C-S bonds at the 5-position | |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(PPh₃)₄ | Introduction of aryl groups at the 5-position | |

| Hydroxyl Group Protection | TBDMS-Cl, Imidazole | Masking of the hydroxyl group to allow for selective reactions elsewhere |

Role in the Construction of Spiro Compounds and Other Complex Molecular Architectures

The isobenzofuranone core is a well-established structural motif in the synthesis of spiro compounds, a class of molecules where two rings are linked by a single common atom. ontosight.ai These compounds are of significant interest due to their prevalence in natural products and their applications in asymmetric catalysis and materials science. nih.gov The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], for example, has been pursued for the development of potential central nervous system agents. nih.gov

This compound provides a functionalized platform for building such complex architectures. Researchers have developed one-pot methods for synthesizing spiro-isobenzofuran compounds from related precursors like ninhydrin (B49086). nih.govacs.org The presence of both electrophilic and nucleophilic centers in isobenzofuranone derivatives allows them to react with a variety of reagents to form intricate spirocyclic systems. researchgate.net For instance, the condensation of 2-aminobenzoic acid with 4-bromoisobenzofuran-1,3-dione has been used to construct spiro[benzo[d] google.comprepchem.com-oxazine-2,1′-isobenzofuran] dyes. tandfonline.com The bromo and hydroxy substituents on the this compound scaffold offer additional points for modification, enabling the creation of diverse libraries of complex spiro molecules for various applications.

Examples of Spiro Compounds Derived from Isobenzofuranone Scaffolds

| Spiro Compound Class | Synthetic Precursors | Potential Application | Reference |

|---|---|---|---|

| Spiro[isobenzofuran-1(3H),4'-piperidines] | 2-Bromobenzhydryl methyl ether, 1-methyl-4-piperidone | Central Nervous System (CNS) Agents | nih.gov |

| Spiro[benzo[g]indole-2,1′-isobenzofuran] tetraones | Ninhydrin, 4-amino-1,2-naphthoquinones | Complex Heterocyclic Synthesis | nih.govacs.org |

| Spiro[benzo[d] google.comprepchem.com-oxazine-2,1′-isobenzofuran] diones | 2-Aminobenzoic acid, 4-bromoisobenzofuran-1,3-dione | Dyes, Cytotoxic Agents | tandfonline.com |

Precursor for Advanced Materials and Functional Systems (e.g., electronic materials, optical materials)

Beyond its role in traditional organic synthesis, this compound and related structures are gaining attention as precursors for advanced functional materials. chemimpex.com The inherent electronic properties of the phthalide (B148349) core, combined with the ability to introduce various functional groups, make it a promising candidate for applications in materials science. chemimpex.com

Specifically, these compounds have shown potential for use in the development of fluorescent materials and optoelectronic devices. chemimpex.com The unique electronic structure of the isobenzofuranone system can be fine-tuned through chemical modification, influencing its optical properties. For example, the synthesis of novel spiro dyes based on this scaffold has been reported, with studies on their fluorescence properties. tandfonline.com The ability to undergo diverse chemical transformations makes this class of compounds appealing for creating innovative solutions in areas like organic light-emitting diodes (OLEDs) and chemical sensors. chemimpex.comontosight.ai The bromo-substituent is particularly useful as a handle for introducing electronically active groups via cross-coupling reactions, thereby tuning the material's properties for specific applications.

Potential Applications in Materials Science

| Material Type | Relevant Property | Role of Isobenzofuranone Core | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electronic and optical properties | Serves as a modifiable building block for emissive or charge-transport layers | chemimpex.com |

| Fluorescent Materials | Fluorescence | Forms the core of fluorescent dyes and chemical sensors | chemimpex.comtandfonline.com |

| Functional Dyes | Color and electronic properties | Used in the synthesis of novel dyes with potential cytotoxic or sensing capabilities | tandfonline.com |

Contribution to the Synthesis of Natural Product Analogues and Scaffolds

The isobenzofuran-1(3H)-one (phthalide) skeleton is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antioxidant, antifungal, and antiproliferative effects. nih.govmdpi.com This makes this compound an important starting material for medicinal chemistry, where it can be used to generate analogues of natural products and novel bioactive scaffolds.

The compound's utility is highlighted by its role as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com A closely related compound, 5-bromophthalide (B15269), is a key precursor in the synthesis of the antidepressant Citalopram. qut.edu.aumanipal.eduresearchgate.net Furthermore, research has shown that functionalizing the C-3 position of the isobenzofuranone ring can lead to compounds with significant antiproliferative activity against cancer cell lines. nih.gov The presence of the bromine atom at the C-5 position provides a convenient site for further structural diversification, allowing for the creation of a wide range of analogues to explore structure-activity relationships and develop new therapeutic leads.

Bioactive Scaffolds Derived from Isobenzofuranones

| Compound Class/Analogue | Biological Activity | Synthetic Utility | Reference |

|---|---|---|---|

| Citalopram Precursors | Antidepressant | 5-Bromophthalide is a key intermediate | qut.edu.aumanipal.eduresearchgate.net |

| C-3 Functionalized Phthalides | Antiproliferative, Cytotoxic | Core scaffold for generating cancer cell line inhibitors | nih.gov |

| General Pharmaceutical Intermediates | Anti-inflammatory, Analgesic | Serves as a versatile starting material for drug development | chemimpex.com |

Q & A

Q. What are the key considerations when synthesizing 5-bromo-3-hydroxy-3H-isobenzofuran-1-one to ensure high yield and purity?

Methodological Answer:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) are effective for cyclization reactions in similar isobenzofuranone syntheses. For example, Pd(OAc)₂ was used in the synthesis of 5-methoxyisobenzofuran-1(3H)-one under reflux conditions .

- Reaction Optimization : Elevated temperatures (e.g., 140°C) and inert atmospheres minimize side reactions. Reaction time (18–24 hours) and stoichiometric ratios of precursors (e.g., brominated benzoic acid derivatives) are critical .

- Purification : Column chromatography (hexane:ethyl acetate gradients) effectively isolates the product. Slow evaporation from acetone yields crystals for structural validation .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. For example, the crystal structure of 5-bromophthalide (a related compound) was resolved at 0.80 Å resolution .

- Refinement Tools : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are industry standards. These programs handle hydrogen atom placement and anisotropic displacement parameters .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate atomic positions and bond distances (e.g., C–Br bond length: ~1.89 Å) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Key peaks include O–H stretch (~3200 cm⁻¹), C=O stretch (~1735 cm⁻¹), and C–Br stretch (~560 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing derivatives of this compound?

Methodological Answer:

- Phase Annealing : Use SHELXD to handle phase problems in larger structures. This method improves success rates by iteratively refining phases against negative quartet relationships .

- Cross-Validation : Compare experimental data (e.g., bond lengths, angles) with density functional theory (DFT) calculations. For example, deviations >0.02 Å in C–Br bonds may indicate disorder .

- Twinned Data Refinement : SHELXL supports twin-law refinement for overlapping lattices, critical for high-symmetry derivatives .

Q. What strategies are recommended for designing multi-step synthetic routes to functionalize this compound?

Methodological Answer:

- Protecting Groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during bromine substitution .

- Nucleophilic Substitution : React the brominated core with amines or thiols in DMF at 60–80°C. For example, 5-bromo derivatives can form C–N bonds with benzoyl amines .

- Catalytic Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position using Pd(PPh₃)₄ .

Q. How can in silico approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states (e.g., SN2 mechanisms) using Gaussian or ORCA. Key parameters include activation energy (ΔG‡) and charge distribution on the brominated carbon .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The hydroxyl group’s hydrogen-bonding capacity may enhance binding affinity .

- Reactivity Databases : Leverage PubChem’s synthetic pathway data to identify plausible reaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.